1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine typically involves the reaction of 3-chlorophenylpiperazine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions may include:
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
- Purification: Column chromatography or recrystallization
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the benzoyl group to a hydroxyl group.
Substitution: Halogen substitution reactions on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Hydroxy derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
- Binding to receptor sites and modulating their activity.
- Inhibiting or activating enzymes involved in metabolic pathways.
- Interacting with cellular membranes and affecting their properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-4-benzoylpiperazine
- 1-(3-Chlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine
- 1-(3-Chlorophenyl)-4-(4-methoxybenzoyl)piperazine
Uniqueness
1-(3-Chlorophenyl)-4-(3,5-dimethoxybenzoyl)piperazine is unique due to the presence of both the 3-chlorophenyl and 3,5-dimethoxybenzoyl groups, which may confer specific pharmacological properties and reactivity patterns that differ from other similar compounds.
Properties
Molecular Formula |
C19H21ClN2O3 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-17-10-14(11-18(13-17)25-2)19(23)22-8-6-21(7-9-22)16-5-3-4-15(20)12-16/h3-5,10-13H,6-9H2,1-2H3 |
InChI Key |
OMBAMLCXNZQWTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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